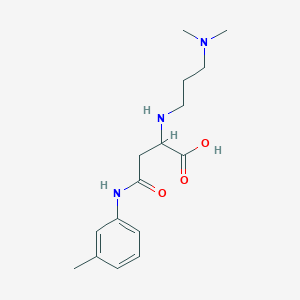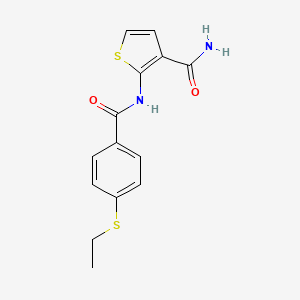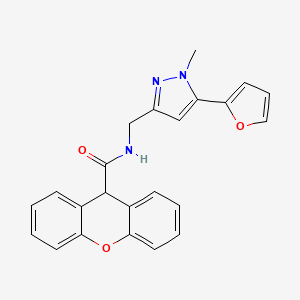
2-((3-(Dimethylamino)propyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3-(Dimethylamino)propyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethylamino group, a propylamino group, and a m-tolylamino group attached to a butanoic acid backbone. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications in chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 2-((3-(Dimethylamino)propyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate compounds, which are then subjected to further reactions to form the final product. The reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure the desired yield and purity of the compound.
For industrial production, the synthesis may be scaled up using optimized reaction conditions to achieve higher yields and cost-effectiveness. This often involves the use of continuous flow reactors, automated systems, and advanced purification techniques to maintain the quality and consistency of the product.
Analyse Chemischer Reaktionen
2-((3-(Dimethylamino)propyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. This can be achieved using reagents such as halogens or nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-((3-(Dimethylamino)propyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.
Biology: In biological research, the compound is studied for its potential interactions with biological molecules, such as proteins and nucleic acids. It may be used in assays to investigate enzyme activity or binding affinity.
Medicine: The compound is explored for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In industrial applications, the compound may be used in the production of specialty chemicals, pharmaceuticals, and other high-value products.
Wirkmechanismus
The mechanism of action of 2-((3-(Dimethylamino)propyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 2-((3-(Dimethylamino)propyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid stands out due to its unique combination of functional groups. Similar compounds may include:
2-((3-(Dimethylamino)propyl)amino)-4-oxo-4-(p-tolylamino)butanoic acid: This compound has a para-tolylamino group instead of a meta-tolylamino group, which may result in different chemical properties and reactivity.
2-((3-(Dimethylamino)propyl)amino)-4-oxo-4-(o-tolylamino)butanoic acid: This compound has an ortho-tolylamino group, which can also influence its behavior in chemical reactions and biological systems.
Eigenschaften
IUPAC Name |
2-[3-(dimethylamino)propylamino]-4-(3-methylanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3/c1-12-6-4-7-13(10-12)18-15(20)11-14(16(21)22)17-8-5-9-19(2)3/h4,6-7,10,14,17H,5,8-9,11H2,1-3H3,(H,18,20)(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCUSWLXWXOKFIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC(C(=O)O)NCCCN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(Pyridin-2-ylamino)methyl]pyrrolidine-2,5-dione](/img/structure/B2374226.png)
![N-[(4-Chloro-1-methylpyrazol-3-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2374230.png)


![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-2-methylsulfanylbenzamide](/img/structure/B2374236.png)
![7-(Phenylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2374237.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2374239.png)
![N-[(2Z)-3-(2-ethoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2374240.png)

![N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2374243.png)
